molecular formula C22H19N3O2S2 B15099193 N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B15099193
M. Wt: 421.5 g/mol
InChI Key: GLXILLPVOZMBSP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative with a sulfanylacetamide substituent. The core structure comprises a fused thiophene-pyrimidine ring system, functionalized with a 4-methylphenyl group at position 5 and a sulfanylacetamide moiety at position 2.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H19N3O2S2/c1-14-3-5-15(6-4-14)18-11-28-21-20(18)22(24-13-23-21)29-12-19(26)25-16-7-9-17(27-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,25,26)

InChI Key

GLXILLPVOZMBSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methylphenyl and 4-methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity (IC₅₀ or Activity Level) Reference
Target Compound 5-(4-methylphenyl), 4-sulfanylacetamide, N-(4-methoxyphenyl) ~466.5* Not Reported Not Reported -
N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (12) 5-(4-methoxyphenyl), 4-oxyacetamide, N-(3-aryl) 392.0 160–161 Anticancer (cell line studies)
N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(4-nitrophenyl), 4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine, N-(4-methoxyphenyl) ~481.5 Not Reported BCL-2/MCL-1 inhibition (cancer)
BH20140 3-(4-methoxyphenyl), 4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine, biphenyl 553.69 Not Reported Not Reported
AG27937 3-(4-methoxyphenyl), 4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine, dichloro 546.49 Not Reported Not Reported
Compound 7h 4-phenyl-1,2,4-triazole, piperidinyl-sulfonyl, N-(2-ethyl-6-methylphenyl) 605.77 110.0 Antioxidant (IC₅₀ = 12.3 µM)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group (common in ) improves solubility and may enhance binding to hydrophobic enzyme pockets. Sulfanyl vs. Oxy Linkers: The sulfanyl group in the target compound and may confer higher metabolic stability compared to the oxy linker in .

Biological Activity: Compound 12 () demonstrated anticancer activity, likely due to its thieno[2,3-d]pyrimidine core and aryl substituents . Compound 7h () showed potent antioxidant activity (IC₅₀ = 12.3 µM), attributed to its triazole and sulfonyl groups . The nitro-substituted analog in is hypothesized to inhibit BCL-2/MCL-1, critical targets in cancer therapy.

Research Findings and Trends

  • Anticancer Potential: Thieno[2,3-d]pyrimidine derivatives are prominent in kinase inhibition (e.g., EGFR, VEGFR) due to their planar aromatic systems .
  • Enzyme Inhibition : Sulfanylacetamide moieties (as in the target compound) are associated with cysteine protease inhibition, relevant in neurodegenerative diseases .
  • Synthetic Challenges : The incorporation of 4-methylphenyl and sulfanyl groups requires multi-step synthesis, including Ullmann coupling or nucleophilic substitution .

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